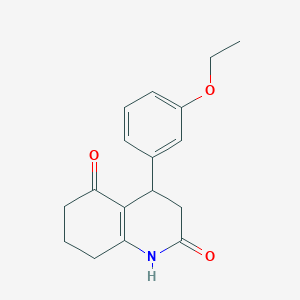
N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
説明
N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as A-401, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of adamantane derivatives, which are known for their unique chemical and biological properties.
作用機序
N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to bind to both DAT and σ1R with high affinity. When bound to DAT, N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide inhibits the reuptake of dopamine, leading to an increase in dopamine concentration in the synaptic cleft. When bound to σ1R, N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide modulates the activity of this receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide can increase dopamine concentration in the striatum, a brain region that is involved in reward processing and motor control. This effect is similar to that of cocaine, a well-known DAT inhibitor. Additionally, N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to modulate the activity of σ1R, leading to various physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of calcium signaling.
実験室実験の利点と制限
One of the advantages of using N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for both DAT and σ1R, which allows for precise modulation of these proteins. Additionally, N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide has shown to be relatively stable and easy to handle in lab settings. However, one limitation of using N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One direction is to further investigate the mechanism of action of N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide on DAT and σ1R, including the structural basis of its binding and modulation. Another direction is to explore the potential therapeutic applications of N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, particularly in the treatment of neurological and psychiatric disorders that involve dysregulation of dopamine and σ1R signaling. Finally, future research could focus on developing more efficient synthesis methods for N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, which could increase its availability for research purposes.
Conclusion:
In conclusion, N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has been studied for its potential use as a pharmacological tool in scientific research. Its high affinity for both DAT and σ1R, and its ability to modulate their activity, make it a promising compound for further investigation. While there are limitations to its availability, ongoing research on N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide could lead to new insights into the mechanisms of dopamine and σ1R signaling, and potentially new therapeutic applications in the future.
科学的研究の応用
N-1-adamantyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been studied for its potential use as a pharmacological tool in scientific research. Specifically, it has been investigated for its effects on the dopamine transporter (DAT) and the sigma-1 receptor (σ1R). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, while σ1R is a protein that plays a role in various physiological processes, including neurotransmission, calcium signaling, and stress response.
特性
IUPAC Name |
N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O/c24-21-3-1-16(2-4-21)15-26-7-5-20(6-8-26)22(27)25-23-12-17-9-18(13-23)11-19(10-17)14-23/h1-4,17-20H,5-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUNICPPDGYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4435029.png)
![N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435041.png)
![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B4435072.png)

![7,7-dimethyl-2-(3-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435078.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}pyridazine-3-carboxamide](/img/structure/B4435097.png)


![7,7-dimethyl-2-(4-methylphenyl)-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435132.png)
![N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435133.png)